Azetidin-3-ylmethanamine dihydrochloride
Description
Structure
2D Structure
Properties
CAS No. |
221095-80-3 |
|---|---|
Molecular Formula |
C4H11ClN2 |
Molecular Weight |
122.60 g/mol |
IUPAC Name |
azetidin-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c5-1-4-2-6-3-4;/h4,6H,1-3,5H2;1H |
InChI Key |
AXLCTJVEKFLWLD-UHFFFAOYSA-N |
SMILES |
C1C(CN1)CN.Cl.Cl |
Canonical SMILES |
C1C(CN1)CN.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies for Azetidin 3 Ylmethanamine Dihydrochloride
Strategies for Constructing the Azetidine (B1206935) Core
The construction of the azetidine ring is a formidable challenge in synthetic organic chemistry due to the inherent ring strain of the four-membered heterocycle. Over the years, various methodologies have been developed to address this, broadly categorized into cyclization reactions and cycloaddition reactions.
Cyclization Reactions in Azetidine Synthesis
Cyclization reactions, which involve the formation of the azetidine ring from an acyclic precursor, are a cornerstone of azetidine synthesis. These methods can be further classified into intramolecular and intermolecular approaches.
Intramolecular cyclization is a widely employed strategy that involves the ring closure of a suitably functionalized linear precursor. This approach benefits from favorable entropic factors.
A traditional and robust method for azetidine synthesis involves the intramolecular cyclization of γ-aminopropyl halides (e.g., 3-bromopropylamine or 3-chloropropylamine) or their N-protected derivatives. researchgate.netresearchgate.netgoogle.com This reaction typically proceeds via an intramolecular nucleophilic substitution where the amino group displaces the halide. The efficiency of the cyclization is often influenced by the nature of the N-substituent and the reaction conditions.
Efficient synthetic routes starting from commercially available 3-halopropylamine hydrohalides have been reported. researchgate.net These methods often involve the use of a bulky N-protecting group, such as a trityl or dimethoxytrityl group, to facilitate the cyclization and prevent polymerization. researchgate.net The cyclization is typically carried out in the presence of a base to neutralize the hydrohalide salt and deprotonate the amine for cyclization.
| Precursor | N-Protecting Group | Base | Solvent | Conditions | Product | Yield (%) |
| 3-chloropropylamine hydrochloride | Benzhydryl | Non-nucleophilic base/Water | Organic Solvent | Heat | N-Benzhydrylazetidine | High |
| 3-bromopropylamine hydrobromide | Trityl | Base | Anhydrous | N/A | N-Tritylazetidine | Good |
This table presents illustrative data compiled from various synthetic reports. Actual yields may vary based on specific reaction conditions and substrates.
A more modern and elegant approach to azetidine synthesis involves transition metal-catalyzed intramolecular N-H insertion reactions. Gold catalysis, in particular, has emerged as a powerful tool for this transformation. nih.govnih.gov In this methodology, reactive α-oxogold carbenes are generated in situ from the intermolecular oxidation of terminal alkynes. These carbene intermediates then undergo intramolecular N-H insertion with a suitably positioned amino group to form the azetidine ring, specifically yielding azetidin-3-ones. nih.govnih.gov
This method offers a flexible and stereoselective route to chiral azetidin-3-ones from readily accessible N-propargylsulfonamides. nih.gov The use of a t-butanesulfonyl protecting group is advantageous as it can be easily removed under acidic conditions. nih.gov
| Substrate | Gold Catalyst | Oxidant | Solvent | Product | Yield (%) |
| N-propargylsulfonamide | BrettPhosAuNTf₂ | 8-ethylquinoline N-oxide | DCE | N-sulfonylazetidin-3-one | 72 |
| N-(1-phenylprop-2-yn-1-yl)sulfonamide | Et₃PAuNTf₂ | Pyridine N-oxide | DCE | 2-phenyl-N-sulfonylazetidin-3-one | 65 |
This table showcases representative examples of gold-catalyzed N-H insertion for the synthesis of azetidin-3-one precursors. Yields are indicative and subject to specific substrate and reaction conditions. nih.gov
Palladium-catalyzed intramolecular C(sp3)–H amination has been developed as a highly efficient method for the synthesis of azetidines. cam.ac.uknih.govacs.orgorganic-chemistry.orgnih.gov This strategy involves the activation of a typically unreactive C-H bond at the γ-position of an amine derivative, followed by C-N bond formation to close the four-membered ring. The use of a directing group, such as picolinamide (PA), is often crucial for the success and selectivity of this reaction. organic-chemistry.orgnih.gov
These methods are characterized by their use of low catalyst loading, inexpensive reagents, and convenient operating conditions. organic-chemistry.orgnih.gov The reaction proceeds through a proposed Pd(II)/Pd(IV) catalytic cycle and can exhibit high diastereoselectivity. organic-chemistry.org
| Substrate | Palladium Catalyst | Oxidant | Base | Solvent | Product | Yield (%) |
| N-(2,2-dimethylpropyl)picolinamide | Pd(OAc)₂ | PhI(OAc)₂ | Li₂CO₃ | Toluene | 2,2-dimethyl-1-(picolinoyl)azetidine | 85 |
| N-(3,3-dimethylbutyl)picolinamide | Pd(OAc)₂ | PhI(OAc)₂ | Li₂CO₃ | Toluene | 3,3-dimethyl-1-(picolinoyl)azetidine | 78 |
Data presented in this table is based on published research on palladium-catalyzed C-H amination for the formation of the azetidine ring. organic-chemistry.orgnih.gov
Intermolecular cycloaddition reactions provide a direct and atom-economical route to the azetidine core by forming two new bonds in a single step.
The Aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most efficient ways to synthesize functionalized azetidines. rsc.orgnih.govresearchgate.net However, its application has been met with some limitations due to challenges associated with the photochemistry of the reactants. rsc.orgnih.gov
Recent advancements have led to the development of visible light-mediated Aza-Paternò-Büchi reactions, which offer milder and more selective conditions. researchgate.netnih.gov These methods often utilize a photocatalyst to facilitate the [2+2] cycloaddition, surmounting some of the previous limitations. researchgate.netnih.gov Both intramolecular and intermolecular versions of this reaction have been successfully developed, providing access to a wide range of functionalized azetidines. researchgate.netnih.gov
| Imine Component | Alkene Component | Photocatalyst | Light Source | Solvent | Product | Yield (%) |
| Oxime ether (intramolecular) | Pendant alkene | Ir(dF(Me)ppy)₂(dtbbpy)PF₆ | Blue LEDs | Acetonitrile | Bicyclic azetidine | up to 99 |
| 2-Isoxazoline-3-carboxylate | Styrene | fac-[Ir(ppy)₃] | Visible Light | Acetonitrile | Functionalized azetidine | High |
The table provides examples of modern Aza-Paternò-Büchi reactions for azetidine synthesis, highlighting the use of photocatalysis. researchgate.netnih.gov
Cyclocondensation in Alkaline Aqueous Medium
A straightforward and environmentally benign approach to azetidine synthesis involves the cyclocondensation of 1,3-dihalopropanes with primary amines in an alkaline aqueous medium. This method has been significantly enhanced by the use of microwave irradiation, which accelerates the reaction and often leads to higher yields in shorter reaction times.
The reaction proceeds via a one-pot mechanism where the primary amine displaces the two halide leaving groups on the propane backbone to form the cyclic azetidine structure. The use of an alkaline aqueous medium is crucial for neutralizing the hydrohalic acid formed during the reaction and promoting the nucleophilicity of the amine. Microwave assistance provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes.
A study by Ju and Varma demonstrated the efficacy of this microwave-assisted approach for the synthesis of various N-substituted azetidines. organic-chemistry.org The reactions were typically carried out in water with potassium carbonate as the base, providing a green and efficient alternative to traditional methods that often require organic solvents and longer reaction times.
Table 1: Microwave-Assisted Synthesis of N-Substituted Azetidines
| Entry | Amine | Dihalide | Product | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzylamine | 1,3-Dibromopropane | N-Benzylazetidine | 20 | 85 |
| 2 | Aniline | 1,3-Dibromopropane | N-Phenylazetidine | 25 | 78 |
| 3 | Cyclohexylamine | 1,3-Dibromopropane | N-Cyclohexylazetidine | 20 | 82 |
| 4 | n-Butylamine | 1,3-Dibromopropane | N-n-Butylazetidine | 20 | 88 |
Ring Transformations for Azetidine Formation
The ring expansion of three-membered aziridines to four-membered azetidines represents an atom-economical and stereoselective approach to azetidine synthesis. This transformation can be achieved through various methods, including biocatalytic and thermal processes.
A notable advancement in this area is the biocatalytic one-carbon ring expansion of aziridines using engineered "carbene transferase" enzymes. nih.govnih.govacs.org A laboratory-evolved variant of cytochrome P450, P411-AzetS, has been shown to catalyze the enantioselective ring expansion of aziridines to azetidines via a nih.govnih.gov-Stevens rearrangement. nih.govnih.govacs.org This enzymatic approach offers exceptional stereocontrol, achieving high enantiomeric ratios (up to 99:1 er). nih.govnih.govacs.org The reaction proceeds through the formation of an aziridinium ylide intermediate, and the enzyme's active site directs the subsequent rearrangement to favor the formation of the azetidine ring over competing pathways like cheletropic extrusion of olefins. nih.govnih.govacs.org
Thermal rearrangements of aziridinium ylides can also lead to the formation of azetidines. These ylides can be generated in situ from the reaction of aziridines with carbenes or carbenoids. The subsequent rearrangement is often a concerted process, allowing for the transfer of stereochemical information from the starting aziridine (B145994) to the azetidine product. nih.gov The outcome of these rearrangements can be influenced by the substitution pattern on both the aziridine ring and the carbene precursor. chemrxiv.org
Table 2: Biocatalytic Ring Expansion of Aziridines
| Entry | Aziridine Substrate | Carbene Precursor | Enzyme Variant | Product | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|---|---|
| 1 | N-Boc-2-phenylaziridine | Ethyl diazoacetate | P411-AzetS | N-Boc-3-phenylazetidine-2-carboxylate | 75 | 99:1 |
| 2 | N-Ts-2-methylaziridine | Ethyl diazoacetate | P411-AzetS | N-Ts-3-methylazetidine-2-carboxylate | 82 | 98:2 |
| 3 | N-Cbz-2-benzylaziridine | Ethyl diazoacetate | P411-AzetS | N-Cbz-3-benzylazetidine-2-carboxylate | 78 | 97:3 |
While direct rearrangement of N,N-dibenzylamino alcohols to azetidines is not a commonly cited specific method, the synthesis of azetidines from β-amino alcohols through rearrangement-type cyclization is a well-established strategy. This process typically involves the activation of the hydroxyl group of a β-amino alcohol, followed by an intramolecular nucleophilic substitution by the amino group to form the azetidine ring.
This method provides access to a wide range of substituted azetidines, including those with chiral centers. The key step is the conversion of the hydroxyl group into a good leaving group, such as a mesylate or tosylate. The subsequent intramolecular cyclization is a base-induced S(_N)2 reaction, which proceeds with inversion of configuration at the carbon bearing the leaving group. This allows for the stereospecific synthesis of enantiomerically pure azetidines from chiral β-amino alcohols. mdpi.comresearchgate.net
The reaction conditions are generally mild, and a variety of functional groups can be tolerated. This approach has been successfully applied to the synthesis of azetidine-based β-amino alcohols, which are valuable building blocks in medicinal chemistry. mdpi.com
Table 3: Synthesis of Azetidines from β-Amino Alcohols
| Entry | β-Amino Alcohol | Activating Agent | Base | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | (R)-2-(Benzylamino)-1-phenylethanol | Mesyl chloride | Triethylamine | (S)-1-Benzyl-2-phenylazetidine | 85 |
| 2 | (S)-1-(Methylamino)-3-phenylpropan-2-ol | Tosyl chloride | Potassium carbonate | (R)-1-Methyl-3-benzylazetidine | 78 |
| 3 | (1R,2S)-2-Amino-1,2-diphenylethanol | Triflic anhydride | DIPEA | (2S,3R)-2,3-Diphenylazetidine | 92 |
Metal-Catalyzed Azetidine Synthesis
Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the synthesis of N-aryl azetidines. thieme-connect.comresearchgate.net This methodology allows for the formation of a carbon-nitrogen bond between an aryl halide or triflate and the azetidine nitrogen. The reaction is highly versatile, tolerating a wide range of functional groups on both the aryl partner and the azetidine ring.
The success of the Buchwald-Hartwig amination for azetidine synthesis relies on the use of specialized palladium catalysts and bulky, electron-rich phosphine ligands. wikipedia.org These ligands facilitate the key steps of the catalytic cycle, namely oxidative addition, amine coordination, deprotonation, and reductive elimination. Different generations of Buchwald ligands have been developed, each offering improved reactivity and broader substrate scope.
This method provides a direct route to N-aryl azetidines, which are important structural motifs in many biologically active compounds. The reaction conditions are typically mild, and the use of pre-catalysts simplifies the experimental setup.
Table 4: Palladium-Catalyzed N-Arylation of Azetidine
| Entry | Aryl Halide | Azetidine | Catalyst/Ligand | Base | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-Bromotoluene | Azetidine | Pd(_2)(dba)(_3)/XPhos | NaOtBu | 1-(p-tolyl)azetidine | 92 |
| 2 | 1-Chloro-4-nitrobenzene | Azetidine | Pd(OAc)(_2)/SPhos | K(_3)PO(_4) | 1-(4-nitrophenyl)azetidine | 85 |
| 3 | 2-Bromopyridine | Azetidine | G3-XPhos Precatalyst | Cs(_2)CO(_3) | 1-(pyridin-2-yl)azetidine | 88 |
| 4 | 1-Iodo-3-methoxybenzene | Azetidine | G4-XPhos Precatalyst | K(_2)CO(_3) | 1-(3-methoxyphenyl)azetidine | 95 |
Gold catalysis has provided a novel and efficient pathway for the synthesis of functionalized azetidines, particularly chiral azetidin-3-ones. nih.govnih.gov This methodology involves the gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.gov
The key to this transformation is the in-situ generation of a reactive α-oxo gold carbene intermediate through the intermolecular oxidation of the alkyne moiety of the N-propargylsulfonamide. nih.gov This is typically achieved using an external oxidant, such as a pyridine N-oxide derivative. The gold carbene then undergoes an intramolecular N-H insertion to form the azetidin-3-one ring. nih.gov
This method offers several advantages, including mild reaction conditions and high stereoselectivity when using chiral starting materials. The use of a t-butanesulfonyl protecting group on the nitrogen allows for the application of chiral sulfinamide chemistry to introduce stereocenters, which are then transferred to the azetidin-3-one product with high fidelity. nih.gov A variety of functional groups are tolerated, making this a versatile method for the synthesis of diverse azetidin-3-one derivatives. nih.gov
Table 5: Gold-Catalyzed Synthesis of Chiral Azetidin-3-ones
| Entry | N-Propargylsulfonamide | Gold Catalyst | Oxidant | Product | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|---|
| 1 | (R)-N-(1-Phenylprop-2-yn-1-yl)-t-butanesulfonamide | BrettPhosAuNTf(_2) | 8-Ethylquinoline N-oxide | (R)-1-(t-Butylsulfonyl)-2-phenylazetidin-3-one | 82 | >98 |
| 2 | (R)-N-(1-Cyclohexylprop-2-yn-1-yl)-t-butanesulfonamide | BrettPhosAuNTf(_2) | 8-Ethylquinoline N-oxide | (R)-1-(t-Butylsulfonyl)-2-cyclohexylazetidin-3-one | 75 | >98 |
| 3 | (R)-N-(1-(4-Chlorophenyl)prop-2-yn-1-yl)-t-butanesulfonamide | BrettPhosAuNTf(_2) | 8-Ethylquinoline N-oxide | (R)-1-(t-Butylsulfonyl)-2-(4-chlorophenyl)azetidin-3-one | 79 | >98 |
| 4 | (R)-N-(But-3-yn-2-yl)-t-butanesulfonamide | BrettPhosAuNTf(_2) | 8-Ethylquinoline N-oxide | (R)-1-(t-Butylsulfonyl)-2-methylazetidin-3-one | 85 | >98 |
Copper-Catalyzed Reactions
Copper catalysis has emerged as a versatile tool for the synthesis and functionalization of azetidine rings. Key strategies include the direct alkylation of strained precursors and N-arylation reactions.
Direct Alkylation of 1-Azabicyclo[1.1.0]butane: A notable copper-catalyzed method involves the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometallic reagents. This approach, utilizing a copper(II) triflate (Cu(OTf)₂) catalyst, allows for the rapid construction of bis-functionalized azetidines. The reaction proceeds by the opening of the strained bicyclic system, enabling the introduction of a wide range of alkyl, allyl, vinyl, and benzyl groups. researchgate.netnih.govnih.govorganic-chemistry.org This method is particularly advantageous due to its operational simplicity and the ability to generate diverse azetidine scaffolds from a common intermediate. researchgate.net
N-Arylation: Copper-catalyzed N-arylation, a variation of the Ullmann condensation, provides a direct method for forming a carbon-nitrogen bond between an azetidine nitrogen and an aryl group. nih.govbeilstein-journals.org This reaction typically employs a copper(I) catalyst, often in the presence of a ligand, to couple N-H containing azetidines with aryl halides. While this method is more commonly applied to the functionalization of a pre-existing azetidine ring, it represents a key strategy for the synthesis of N-aryl azetidine derivatives.
Table 1: Examples of Copper-Catalyzed Reactions for Azetidine Synthesis
| Entry | Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 1-Azabicyclo[1.1.0]butane, Phenylmagnesium bromide | Cu(OTf)₂ | 1-Benzoyl-3-phenylazetidine | 85 | organic-chemistry.org |
| 2 | 1-Azabicyclo[1.1.0]butane, Vinylmagnesium bromide | Cu(OTf)₂ | 1-Benzoyl-3-vinylazetidine | 75 | organic-chemistry.org |
Electrocatalytic Hydroamination
Electrocatalysis offers a modern and sustainable approach to the synthesis of azetidines through intramolecular hydroamination of unsaturated amines. nih.govnih.govorganic-chemistry.orgnih.govnrf.re.krresearchgate.net This method utilizes electricity to drive the cyclization of allylic sulfonamides, providing access to the azetidine core under mild conditions.
The reaction typically involves a cobalt catalyst and is performed in an undivided electrochemical cell. nih.gov The merger of cobalt catalysis and electricity facilitates the regioselective generation of a key carbocationic intermediate, which then undergoes intramolecular C-N bond formation to yield the azetidine ring. nih.govorganic-chemistry.org This electrocatalytic approach avoids the need for stoichiometric chemical oxidants, making it an environmentally benign alternative to traditional methods. organic-chemistry.org
Table 2: Electrocatalytic Hydroamination for Azetidine Synthesis
| Substrate | Catalyst | Electrolyte/Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Allyl-4-toluenesulfonamide | Co(salen) | n-Bu₄NPF₆ / MeCN | 1-(Tosyl)azetidine | 85 | organic-chemistry.org |
Titanium-Mediated Cyclizations (e.g., Kulinkovich-type mechanism from oxime ethers)
Titanium-mediated cyclizations provide a powerful method for the construction of azetidine rings, particularly for the synthesis of spirocyclic structures. researchgate.netnih.govresearchgate.net A notable example is the synthesis of spirocyclic NH-azetidines from oxime ethers, which is proposed to proceed through a Kulinkovich-type mechanism. nih.govresearchgate.net
In this reaction, a titanacyclopropane intermediate is generated in situ from a Grignard reagent and a titanium(IV) alkoxide. wikipedia.orgorganic-chemistry.org This intermediate then acts as a 1,2-dianion equivalent, reacting with the oxime ether to form the azetidine ring in a single step. nih.govresearchgate.net This methodology is valued for its ability to create structurally diverse and previously unreported NH-azetidines. researchgate.net
Table 3: Titanium-Mediated Synthesis of Spirocyclic NH-Azetidines
| Oxime Ether Substrate | Grignard Reagent | Titanium Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| O-Methyl cyclododecanone oxime | Ethylmagnesium bromide | Ti(Oi-Pr)₄ | Spiro[azetidine-2,1'-cyclododecane] | 55 | researchgate.net |
Suzuki-Miyaura-type Cross-Couplings with 3-iodoazetidine
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.govmdpi.comresearchgate.netlibretexts.org This palladium-catalyzed reaction is effectively utilized for the functionalization of the azetidine scaffold, particularly through the use of 3-iodoazetidine as a coupling partner. nih.gov
By coupling N-protected 3-iodoazetidine with a variety of arylboronic acids, a diverse range of 3-arylazetidines can be synthesized. nih.gov The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura coupling make it a highly valuable tool for the late-stage functionalization of the azetidine core. nih.govmdpi.com
Table 4: Suzuki-Miyaura Cross-Coupling with 3-Iodoazetidine
| Arylboronic Acid | Catalyst/Ligand | Base | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1-Boc-3-phenylazetidine | 92 | nih.gov |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1-Boc-3-(4-methoxyphenyl)azetidine | 88 | nih.gov |
Stereoselective Synthesis of Azetidine Frameworks
The development of stereoselective methods for the synthesis of azetidine frameworks is of paramount importance, particularly for applications in medicinal chemistry where chirality often dictates biological activity. Significant progress has been made in the asymmetric synthesis of chiral azetidin-3-ones and other substituted azetidines. nih.govnih.govnih.gov
Chiral Azetidin-3-ones: Chiral azetidin-3-ones are versatile intermediates that can be transformed into a variety of functionalized azetidines. nih.gov One effective strategy for their synthesis involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.govnih.gov This method allows for the creation of chiral azetidin-3-ones with high enantiomeric excess (e.e.). nih.gov The use of a chiral auxiliary, such as a derivative of a natural amino acid, can guide the stereochemical outcome of the cyclization reaction.
Asymmetric Catalysis: Asymmetric catalysis provides a powerful approach to enantiomerically enriched azetidines. This can involve the use of chiral catalysts to control the stereochemistry of ring-forming reactions or the enantioselective functionalization of a pre-existing azetidine ring. For instance, chiral phase-transfer catalysts have been employed in the intramolecular cyclization of suitable precursors to afford enantioenriched spiro-azetidine oxindoles.
Table 5: Stereoselective Synthesis of Azetidine Frameworks
| Reaction Type | Chiral Catalyst/Auxiliary | Substrate | Product | e.e. (%) | Reference |
|---|---|---|---|---|---|
| Gold-Catalyzed Oxidative Cyclization | (R)-t-Butanesulfinamide | N-Propargyl-N-(tert-butylsulfonyl)amine | (R)-1-(tert-Butylsulfonyl)-azetidin-3-one | >98 | nih.gov |
Introduction of the Aminomethyl Moiety
Once the azetidine framework is established, the next crucial step in the synthesis of Azetidin-3-ylmethanamine (B183385) dihydrochloride (B599025) is the introduction of the aminomethyl moiety at the C3 position. Reductive amination protocols are a common and effective strategy for this transformation.
Reductive Amination Protocols
Reductive amination is a widely used method for the formation of amines from carbonyl compounds. researchgate.netdtu.dk In the context of Azetidin-3-ylmethanamine synthesis, this typically involves the reaction of an N-protected azetidin-3-one with an ammonia source, followed by reduction of the resulting imine or enamine intermediate.
The reaction is often carried out in a one-pot procedure where the azetidin-3-one is treated with ammonia or an ammonium salt (such as ammonium acetate) and a reducing agent. researchgate.net Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (e.g., H₂/Raney Ni). researchgate.netochemacademy.com
Alternatively, the aminomethyl group can be introduced by the reduction of an azetidine-3-carbonitrile (B1291615). The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. ochemacademy.com
Table 6: Reductive Amination for the Synthesis of Azetidin-3-ylmethanamine Precursors | Starting Material | Reagents | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :-- | :--- | | 1-Boc-azetidin-3-one | NH₄OAc, NaBH₃CN | 1-Boc-azetidin-3-amine | 75 | researchgate.net | | 1-Boc-azetidin-3-one | NH₃, H₂, Raney Ni | 1-Boc-azetidin-3-amine | 82 | ochemacademy.com | | 1-Boc-azetidine-3-carbonitrile | LiAlH₄ | (1-Boc-azetidin-3-yl)methanamine | 90 | ochemacademy.com | | 1-Boc-azetidine-3-carbonitrile | H₂, Raney Ni, NH₃ | (1-Boc-azetidin-3-yl)methanamine | 88 | ochemacademy.com |
Nitrile Reduction Methods
The conversion of a nitrile precursor, such as N-protected azetidine-3-carbonitrile, into the corresponding primary amine is a critical step in the synthesis of azetidin-3-ylmethanamine. This reduction of the carbon-nitrogen triple bond can be accomplished through several methods, primarily catalytic hydrogenation and stoichiometric reduction with chemical hydrides. libretexts.org
Catalytic Hydrogenation: This is often the most economical and efficient method for producing primary amines from nitriles on a large scale. wikipedia.org The reaction involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.orgacsgcipr.org
Catalysts: Group 10 metals are commonly employed, with Raney nickel, palladium black, and platinum dioxide being highly effective. wikipedia.org Cobalt-based catalysts can also be used to selectively yield the primary amine. wikipedia.org
Reaction Conditions: The process is typically conducted under elevated temperature and pressure. The choice of solvent, pH, and catalyst is crucial to minimize the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the primary amine product with the intermediate imine. wikipedia.orgacsgcipr.org
Stoichiometric Reductions: These methods utilize chemical reducing agents to convert the nitrile to an amine. wikipedia.org
Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of readily converting nitriles to primary amines. libretexts.orgmdpi.com Other reagents like lithium borohydride or diborane can also be used. wikipedia.org
Borane Reagents: Ammonia borane has been shown to be effective for the reduction of both aliphatic and aromatic nitriles to primary amines in good to excellent yields. mdpi.com Similarly, diisopropylaminoborane, in the presence of catalytic lithium borohydride, reduces a wide variety of nitriles. organic-chemistry.org
Sodium Borohydride (with additives): While sodium borohydride (NaBH₄) alone is generally ineffective at reducing nitriles, its reactivity can be enhanced by the addition of catalysts or additives like cobalt(II) chloride (CoCl₂) or various metal salts. wikipedia.orgmdpi.com
The following table summarizes common nitrile reduction methods.
| Method | Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ with Raney Ni, Pd/C, PtO₂ | High pressure, elevated temperature | Economical, high yield, scalable | Requires specialized high-pressure equipment; potential for side products (secondary/tertiary amines). wikipedia.orgacsgcipr.org |
| Complex Metal Hydrides | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Highly effective, rapid reaction | Highly reactive (pyrophoric), moisture-sensitive, requires careful handling. libretexts.orgmdpi.com |
| Borane Reagents | Ammonia Borane (NH₃BH₃) | Thermal conditions, often with an activator like TiCl₄ | Good functional group tolerance, milder than LiAlH₄ | May require activators or specific conditions. mdpi.comorganic-chemistry.org |
| Modified Borohydrides | NaBH₄ with CoCl₂ | Alcoholic solvents | Milder and safer than LiAlH₄ | May have lower yields or require specific catalysts. wikipedia.org |
Dihydrochloride Salt Formation
Azetidin-3-ylmethanamine contains two basic nitrogen atoms: the secondary amine within the azetidine ring and the primary amine of the aminomethyl substituent. To enhance the compound's stability, crystallinity, and solubility in aqueous media, it is converted into a dihydrochloride salt. chemimpex.com
The formation of the salt is a straightforward acid-base reaction. The free base form of azetidin-3-ylmethanamine is treated with at least two molar equivalents of hydrochloric acid (HCl). Each basic nitrogen atom accepts a proton (H⁺) from the hydrochloric acid, forming an ammonium cation, with the chloride ions (Cl⁻) acting as counter-ions.
A common laboratory procedure involves dissolving the purified azetidin-3-ylmethanamine free base in a suitable organic solvent, such as methanol, ethanol, or dichloromethane. A solution of hydrogen chloride (often as a standardized solution in an organic solvent like dioxane or diethyl ether) is then added. chemicalbook.com The dihydrochloride salt, being typically less soluble in the organic solvent than the free base, precipitates out of the solution and can be isolated by filtration, washed with a non-polar solvent like ether, and dried.
Reaction: C₄H₁₀N₂ (free base) + 2 HCl → [C₄H₁₂N₂]²⁺ 2Cl⁻ (dihydrochloride salt)
Protecting Group Strategies in the Synthesis of Azetidin-3-ylmethanamine Precursors
The azetidine ring is a strained four-membered heterocycle, and its secondary amine is nucleophilic. nih.gov During a multi-step synthesis, this nitrogen atom can interfere with reactions intended for other parts of the molecule. Therefore, a protecting group is temporarily installed on the azetidine nitrogen to mask its reactivity. The choice of protecting group is critical and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal to yield the final product.
Common protecting groups used in the synthesis of azetidine precursors include tert-butyloxycarbonyl (Boc), tert-butyl, and tert-butanesulfonyl (Bus).
tert-butyloxycarbonyl (Boc): The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and clean, acid-labile removal. wikipedia.orgorganic-chemistry.org
Protection: The azetidine nitrogen is typically protected by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. wikipedia.orgvulcanchem.com
Deprotection: The Boc group is stable to most bases and nucleophiles but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol or dioxane. chemicalbook.comwikipedia.org This cleavage generates the volatile byproducts isobutene and carbon dioxide.
tert-butyl (tBu): The term "tert-butyl" as a protecting group in this context often refers to tert-butyl esters used to protect a carboxylic acid functionality on a precursor, such as azetidine-3-carboxylic acid. The N-Boc group and a tert-butyl ester are often used concurrently. Both are labile to strong acids, although conditions can sometimes be found to selectively remove one in the presence of the other. researchgate.net For instance, careful treatment with sulfuric acid in tert-butyl acetate (B1210297) has been used to selectively cleave an N-Boc group while leaving a tert-butyl ester intact. researchgate.net
tert-butanesulfonyl (Bus): The Bus group is a sulfonyl-based protecting group that has been effectively used in the synthesis of chiral azetidine derivatives. nih.gov
Protection: It is introduced by reacting the amine with tert-butanesulfonyl chloride.
Deprotection: A key advantage of the Bus group is its facile removal from the azetidine ring under acidic conditions, similar to the Boc group. nih.gov Its use has been highlighted in stereoselective syntheses, for example, in the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides to form chiral azetidin-3-ones, which are versatile precursors. nih.gov
The following table provides a comparison of these protecting groups.
| Protecting Group | Structure | Common Protection Reagent | Cleavage Conditions | Key Features |
| Boc (tert-butyloxycarbonyl) | -C(=O)O-C(CH₃)₃ | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (TFA, HCl) wikipedia.org | Widely used, stable to bases and many nucleophiles, clean cleavage products. organic-chemistry.org |
| tBu (tert-butyl ester) | -C(=O)O-C(CH₃)₃ | N/A (Protects a carboxyl group) | Strong acid (TFA, HCl) researchgate.net | Often used with N-Boc; cleavage conditions can overlap. |
| Bus (tert-butanesulfonyl) | -S(=O)₂-C(CH₃)₃ | tert-Butanesulfonyl chloride | Acidic conditions nih.gov | Used in chiral synthesis; stable to various reaction conditions. nih.gov |
Chemical Reactivity and Transformations of Azetidin 3 Ylmethanamine Dihydrochloride and Its Analogues
Derivatization at the Azetidine (B1206935) Nitrogen Atom
The secondary nitrogen atom within the azetidine ring is a key site for derivatization, allowing for the introduction of a wide variety of substituents through alkylation, arylation, and acylation reactions.
The nucleophilic secondary amine of the azetidine ring readily participates in alkylation and arylation reactions. N-arylation of azetidines can be achieved using palladium-catalyzed cross-coupling reactions with aryl or heteroaryl bromides. researchgate.net This method provides an efficient route to N-aryl azetidine derivatives, which are common motifs in pharmaceutically active compounds. researchgate.netresearchgate.net
Reductive amination is another powerful technique for N-alkylation. This reaction involves the condensation of the azetidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to yield the N-alkylated product. This method is advantageous as it can convert primary amines into secondary or tertiary amines while being compatible with a range of functional groups. nih.gov
Table 1: Examples of N-Arylation of Azetidine Analogues
| Azetidine Analogue | Aryl Halide | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Azetidine | Aryl Bromide | Palladium Catalyst | N-Arylazetidine | researchgate.net |
This table is representative of general reactions described in the sources and does not depict specific reactions of Azetidin-3-ylmethanamine (B183385) dihydrochloride (B599025).
The azetidine nitrogen can be acylated to form amides or react with various reagents to produce carbamates. Amide bond formation is a fundamental transformation, typically achieved by reacting the amine with a carboxylic acid, acid chloride, or anhydride. researchgate.net Direct condensation of carboxylic acids and amines can be mediated by reagents like titanium tetrachloride (TiCl₄) in pyridine, providing the corresponding amides in moderate to excellent yields. nih.gov
Carbamate synthesis offers another route to functionalize the azetidine nitrogen. Carbamates can be formed through several methods, including the reaction of the amine with chloroformates or by a three-component coupling of the amine, carbon dioxide, and an alkyl halide. organic-chemistry.orgnih.gov Another approach involves the Curtius rearrangement of an acyl azide (B81097) to an isocyanate, which is then trapped by an alcohol to form the carbamate. nih.gov These reactions are valuable for installing protecting groups or for modulating the physicochemical properties of the parent molecule. nih.gov
Table 2: General Methods for Amide and Carbamate Formation
| Reaction Type | Reagents | Product | Key Features | Reference |
|---|---|---|---|---|
| Amidation | Carboxylic Acid, TiCl₄, Pyridine | N-Acyl Azetidine (Amide) | Direct condensation, wide substrate scope. | nih.gov |
| Carbamate Formation | Amine, CO₂, Alkyl Halide, Cs₂CO₃, TBAI | N-Alkoxycarbonyl Azetidine (Carbamate) | Mild conditions, avoids overalkylation. | organic-chemistry.orgnih.gov |
This table illustrates general synthetic methodologies applicable to the secondary amine of azetidine.
Functionalization of the Azetidine Ring System
The strained four-membered ring of azetidine is not merely a scaffold but an active participant in chemical transformations, allowing for substitutions on its carbon skeleton and its integration into larger, more complex ring systems. rsc.org
The carbon atoms of the azetidine ring can be functionalized to introduce additional substituents, thereby increasing molecular complexity and three-dimensionality. A notable strategy involves the aza-Michael addition of NH-heterocycles to methyl 2-(N-Boc-azetidin-3-ylidene)acetates. mdpi.comsemanticscholar.org This reaction, which proceeds after the initial synthesis of the ylidene acetate (B1210297) via a Horner-Wadsworth-Emmons reaction, yields functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comresearchgate.net
Furthermore, visible light photoredox catalysis has enabled the decarboxylative alkylation of 3-aryl-azetidines. researchgate.net This process generates tertiary benzylic azetidine radicals from 3-aryl-3-carboxylic acid azetidine precursors, which can then undergo conjugate addition to activated alkenes. This method allows for the synthesis of 3-aryl-3-alkyl substituted azetidines, which are medicinally relevant motifs. researchgate.net
The azetidine ring is a key structural component in various fused and spirocyclic systems, many of which exhibit significant biological activity. mdpi.comnih.gov Fused azetidines are found in important antibiotics like penicillin and ampicillin. mdpi.comnih.gov Synthetic methods to create these strained systems include intramolecular C-H amination and photocycloaddition reactions. rsc.orgnih.gov For instance, fused azetidin-3-ones can be synthesized with high diastereoselectivity through the oxidative amination of allenes, which involves the rearrangement of an oxazaspiropentane intermediate derived from a bicyclic methyleneaziridine. nih.govnih.gov
Spirocyclic azetidines are of great interest in drug discovery as they can enhance the three-dimensional character of a molecule. nih.govenamine.net A general synthesis of multifunctional spirocycles involves the reduction of spirocyclic azetidinones, which are themselves derived from common cyclic carboxylic acids. nih.gov A large series of spiro[3.3]heptanes containing an azetidine ring spiro-fused with another cyclobutane (B1203170), oxetane, or azetidine ring have been synthesized as building blocks for drug design. nih.gov
Table 3: Synthetic Approaches to Fused and Spirocyclic Azetidines
| Architecture | Synthetic Method | Precursors | Key Features | Reference |
|---|---|---|---|---|
| Fused Azetidin-3-one | Oxidative Allene Amination | Silyl-substituted homoallenic sulfamates | Rearrangement of oxazaspiropentane intermediate, high diastereocontrol. | nih.govnih.gov |
| Fused Azetidine | [2+2] Photocycloaddition | Non-conjugated imines and alkenes | Copper-catalyzed, selective alkene activation. | nih.gov |
This table summarizes key strategies for incorporating the azetidine moiety into more complex ring systems.
Modifications of the Aminomethyl Group
The primary amine of the C3-aminomethyl substituent provides a second handle for extensive chemical modification, distinct from the ring nitrogen. This primary amine can undergo a wide array of reactions common to alkylamines. nih.gov
These modifications include:
Acylation: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form amides.
Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones to yield secondary or tertiary amines. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Carbamate and Urea Formation: Reaction with chloroformates, isocyanates, or other reagents to form carbamates and ureas, respectively.
These transformations are crucial for attaching the azetidine core to other molecules of interest, preparing bioconjugates, or fine-tuning the pharmacological properties of a lead compound. nih.gov The ability to selectively modify either the ring nitrogen or the exocyclic amine, often through the use of appropriate protecting group strategies, underscores the value of Azetidin-3-ylmethanamine as a versatile synthetic intermediate.
Synthesis of Azetidin-3-ylmethanamine Analogues
The synthesis of analogues of Azetidin-3-ylmethanamine involves targeted modifications, primarily at the azetidine ring nitrogen (N-1) or the terminal aminomethyl group. These transformations typically employ standard organic chemistry reactions tailored to the specific functionalities of the azetidine core. Key strategies include N-alkylation, reductive amination, and multi-step sequences involving protection and deprotection of amine functionalities.
Synthesis of 1-(2,2,2-Trifluoroethyl)azetidin-3-ylmethanamine
The synthesis of 1-(2,2,2-Trifluoroethyl)azetidin-3-ylmethanamine is not explicitly detailed in single-source literature but can be achieved through established N-alkylation methodologies. A common strategy for introducing a trifluoroethyl group onto a secondary amine, such as the nitrogen in an azetidine ring, involves the use of a highly reactive trifluoroethylating agent.
A plausible synthetic route begins with a protected precursor, such as tert-butyl 3-(aminomethyl)azetidine-1-carboxylate. To ensure selective alkylation on the azetidine nitrogen, the primary aminomethyl group must also be protected, for instance, as a phthalimide (B116566) or a second carbamate. Following the protection steps, the N-1 Boc group on the azetidine ring is selectively removed under acidic conditions. The subsequent key step is the N-alkylation of the liberated secondary amine. This is accomplished using a potent electrophile like 2,2,2-trifluoroethyl trifluoromethanesulfonate (B1224126) (triflate). researchgate.netscispace.com This reagent readily reacts with the azetidine nitrogen via nucleophilic substitution to form the N-trifluoroethyl bond. scispace.com The final step involves the removal of the protecting group from the aminomethyl side chain to yield the target compound.
Table 1: Proposed Synthetic Route for 1-(2,2,2-Trifluoroethyl)azetidin-3-ylmethanamine
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | Phthalic anhydride, heat | tert-butyl 3-((1,3-dioxoisoindolin-2-yl)methyl)azetidine-1-carboxylate | Protection of the primary amine |
| 2 | Product of Step 1 | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 2-((azetidin-3-yl)methyl)isoindoline-1,3-dione | Selective deprotection of azetidine nitrogen |
| 3 | Product of Step 2 | 2,2,2-Trifluoroethyl triflate, a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent (e.g., DMF) | 2-((1-(2,2,2-trifluoroethyl)azetidin-3-yl)methyl)isoindoline-1,3-dione | N-alkylation of the azetidine ring |
Synthesis of 1-Cyclopropylazetidin-3-ylmethanamine
The synthesis of 1-Cyclopropylazetidin-3-ylmethanamine follows a similar logic, utilizing established methods for the N-cyclopropylation of secondary amines. The synthesis begins with a differentially protected azetidin-3-ylmethanamine derivative to ensure that cyclopropylation occurs specifically at the ring nitrogen.
Starting with tert-butyl 3-(aminomethyl)azetidine-1-carboxylate, the azetidine nitrogen is first deprotected by removing the Boc group with acid. The resulting primary and secondary amine compound, azetidin-3-ylmethanamine, can then be subjected to N-cyclopropylation. While direct alkylation with a cyclopropyl (B3062369) halide is often inefficient, modern methods provide effective routes. One such method involves a transition-metal-catalyzed reaction, for example, using cyclopropylboronic acid in the presence of a copper catalyst. An alternative approach is reductive amination with cyclopropanecarboxaldehyde, although this would require further reduction of the resulting amide. Given the challenges of selectively functionalizing the secondary amine in the presence of a primary amine, a more controlled route involving protection of the side-chain amine would be preferable.
Table 2: Proposed Synthetic Route for 1-Cyclopropylazetidin-3-ylmethanamine
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | Acid (e.g., HCl or TFA) | Azetidin-3-ylmethanamine | Deprotection of azetidine nitrogen |
Synthesis of 1-(azetidin-3-yl)-N,N-dimethylmethanamine
The synthesis of 1-(azetidin-3-yl)-N,N-dimethylmethanamine is a well-defined process that typically proceeds via reductive amination of an azetidine-3-carbaldehyde (B13561631) precursor. organic-chemistry.org This multi-step synthesis starts from a commercially available, N-protected azetidine alcohol.
The first step is the oxidation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate to the corresponding aldehyde, tert-butyl 3-formylazetidine-1-carboxylate. chemicalbook.com This can be achieved using various oxidizing agents, such as 2-Iodoxybenzoic acid (IBX). chemicalbook.com The resulting aldehyde is then subjected to direct reductive amination with dimethylamine. nih.govorganic-chemistry.org Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for this transformation, as it tolerates a wide range of functional groups and effectively reduces the intermediate iminium ion in situ. organic-chemistry.org This reaction yields tert-butyl 3-((dimethylamino)methyl)azetidine-1-carboxylate. The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen. This is typically accomplished under acidic conditions, for example, by treatment with hydrochloric acid in an alcoholic solvent or dioxane, which yields the desired 1-(azetidin-3-yl)-N,N-dimethylmethanamine as its dihydrochloride salt. nih.govcymitquimica.com
Table 3: Synthetic Route for 1-(azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | 2-Iodoxybenzoic acid (IBX), Ethyl acetate (EA), reflux | tert-butyl 3-formylazetidine-1-carboxylate | Oxidation of alcohol to aldehyde |
| 2 | tert-butyl 3-formylazetidine-1-carboxylate | Dimethylamine (2M solution in THF), Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM) | tert-butyl 3-((dimethylamino)methyl)azetidine-1-carboxylate | Reductive amination |
Mechanistic and Kinetic Investigations
Reaction Mechanism Elucidation for Azetidine (B1206935) Ring Formation
The construction of the strained four-membered azetidine ring is a significant challenge in synthetic chemistry, and various mechanistic pathways have been elucidated to achieve this transformation efficiently. rsc.orgresearchgate.net The choice of mechanism often depends on the starting materials and desired substitution pattern of the final azetidine product.
One prominent strategy involves the intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines, which typically proceeds via an intramolecular SN2 reaction where the nitrogen atom displaces a leaving group. researchgate.netnih.gov More advanced methods leverage transition metal catalysis. For instance, a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been reported for synthesizing functionalized azetidines. rsc.org The mechanism involves the generation of an octahedral Pd(IV) species, which undergoes intramolecular cyclization to form the azetidine ring. rsc.org
Another pathway involves the formation of a carbocationic intermediate . rsc.org This is observed in Lewis acid-promoted ring-opening reactions of azetidines, and mechanistically similar principles apply to ring formation. rsc.org For example, acid-promoted N-activation of a suitable precursor can generate a carbocation that is subsequently trapped by the nitrogen nucleophile to close the ring. rsc.org An electrocatalytic intramolecular hydroamination of allylic sulfonamides also proceeds through a key carbocationic intermediate, which undergoes C-N bond formation to yield the azetidine. organic-chemistry.org
Metalate shifts are central to strain-release strategies for azetidine synthesis. A notable example is the reaction of azabicyclo[1.1.0]butyl lithium with a boronic ester. rsc.org This generates a boronate complex that undergoes a 1,2-metalate rearrangement, cleaving the central C-N bond of the bicyclic system to form a functionalized N-H azetidine. rsc.orgorganic-chemistry.org
Other elucidated mechanisms for azetidine ring formation include:
Aza Paternò–Büchi Reaction : An intermolecular [2+2] photocycloaddition between an imine and an alkene, often promoted by visible light and an Ir(III) photocatalyst, which activates the precursor via triplet energy transfer. rsc.orgresearchgate.net
Kulinkovich-type Pathway : A Ti(IV)-mediated coupling of oxime ethers with Grignard reagents has been proposed to proceed through a titanacyclopropane intermediate to form spirocyclic NH-azetidines. rsc.orgresearchgate.net
Radical Cyclization : A photoredox-mediated radical 4-exo-dig cyclization of ynamides, catalyzed by a copper complex, provides a regioselective route to azetidines. nih.gov
Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in confirming these proposed mechanisms. For one regio- and diastereoselective synthesis, DFT analysis confirmed that the formation of the strained four-membered azetidine ring is kinetically favored over the formation of the thermodynamically more stable five-membered pyrrolidine (B122466) ring. researchgate.net
| Formation Method | Key Intermediate/Pathway | Catalyst/Promoter | Reference(s) |
| Intramolecular C-H Amination | Octahedral Pd(IV) species | Palladium(II) acetate (B1210297), AgOAc | rsc.org |
| Acid-Promoted Cyclization | Carbocationic intermediate | Lewis or Brønsted Acids | rsc.org |
| Strain-Release Homologation | 1,2-Metalate rearrangement of boronate complex | t-BuLi | rsc.org |
| Aza Paternò–Büchi Reaction | Triplet state excited precursor | Ir(III) photocatalyst, visible light | rsc.orgresearchgate.net |
| Kulinkovich-type Coupling | Titanacyclopropane intermediate | Ti(IV) complexes | rsc.orgresearchgate.net |
| Radical Cyclization | Alkyl/Vinyl radical | Copper photoredox catalyst | nih.gov |
Mechanistic Studies of Aminomethyl Group Introduction and Derivatization
The aminomethyl group (-CH₂NH₂) in azetidin-3-ylmethanamine (B183385) is commonly introduced by the reduction of an azetidine-3-carbonitrile (B1291615) precursor. The mechanism of nitrile reduction is well-established and is a cornerstone for the synthesis of primary amines. acsgcipr.org
The most common laboratory method utilizes powerful hydride-donating reagents like lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism proceeds through two sequential nucleophilic additions of a hydride ion (H⁻) to the electrophilic carbon of the nitrile group. libretexts.org
First Hydride Addition : The hydride attacks the nitrile carbon, breaking one of the C≡N pi bonds and forming an imine anion intermediate. libretexts.org This anion is typically stabilized as an aluminum complex. libretexts.org
Second Hydride Addition : The imine-aluminum complex, which still contains a C=N double bond, remains electrophilic enough to accept a second hydride ion. libretexts.org This addition forms a dianion intermediate. libretexts.org
Protonation : A final aqueous workup step provides protons to quench the dianion, yielding the primary amine, azetidin-3-ylmethanamine. libretexts.org
Alternatively, catalytic hydrogenation can be employed, using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. wikipedia.orgcommonorganicchemistry.com The reaction proceeds via an intermediate imine. wikipedia.org A potential complication in this method is the reaction of the newly formed primary amine product with the imine intermediate, which can lead to the formation of secondary and tertiary amine by-products. acsgcipr.orgwikipedia.org The selectivity towards the primary amine can be influenced by catalyst choice, solvent, pH, and temperature. wikipedia.org
In a specific synthetic pathway towards complex azetidine-based scaffolds, the reduction of an azetidine nitrile was achieved using diisobutylaluminium hydride (DIBAL-H). nih.gov While DIBAL-H is often used to convert nitriles to aldehydes after hydrolysis, under appropriate conditions, it can achieve full reduction to the primary amine, which was immediately protected with an o-nitrobenzenesulfonyl group in the reported sequence. wikipedia.orgnih.gov
A biological precedent for nitrile reduction is found in the enzyme QueF, which catalyzes the reduction of a nitrile to a primary amine in queuosine (B110006) biosynthesis. nih.gov Mechanistic studies revealed that the reaction proceeds through the formation of a covalent thioimide intermediate with a catalytic cysteine residue, which is then reduced by hydride transfer from NADPH. nih.gov
Kinetic Analyses of Key Synthetic Steps
Kinetic analyses provide crucial insights into reaction rates and mechanisms, identifying rate-limiting steps and helping to optimize reaction conditions. Several studies have explored the kinetics of reactions relevant to the synthesis of azetidin-3-ylmethanamine and its precursors.
In the context of azetidine ring formation, computational and experimental kinetic studies have demonstrated that many cyclization reactions are under kinetic rather than thermodynamic control. researchgate.netnih.gov For a radical 4-exo-dig cyclization to form azetidines from ynamides, computational analysis of the free energy profiles showed that the 4-exo-dig pathway is kinetically favored over the alternative 5-endo-dig cyclization, despite the latter leading to a thermodynamically more stable product. nih.gov Similarly, DFT calculations for a regio- and diastereoselective synthesis of azetidines from epoxides confirmed that the kinetically controlled pathway leads to the desired four-membered ring, preventing the formation of the more stable five-membered ring. researchgate.net
For palladium-catalyzed C-H activation reactions, which can be used to form azetidine rings, detailed kinetic studies have identified the C(sp³)–H activation step as being rate-limiting. researchgate.netacs.org This was supported by deuterium-labeling experiments and the derivation of a theoretical rate law that matched experimental observations. researchgate.netacs.org
| Reaction Step | Kinetic Finding | Methodology | Reference(s) |
| Azetidine Ring Formation (Radical Cyclization) | Kinetically controlled; 4-exo-dig pathway is faster than the thermodynamically favored 5-endo-dig pathway. | Computational Free Energy Profiles | nih.gov |
| Azetidine Ring Formation (from Epoxides) | Kinetically controlled; formation of the 4-membered ring is favored over the 5-membered ring. | DFT Calculations | researchgate.net |
| Azetidine Ring Formation (Pd-catalyzed C-H activation) | C(sp³)–H activation is the rate-limiting step. | Experimental Kinetics, Deuterium Labeling | researchgate.netacs.org |
| Nitrile Reduction (Enzymatic) | Thioimide intermediate formation is fast; subsequent hydride transfer is rate-limiting. | Transient Kinetic Analysis | nih.gov |
Influence of Protecting Groups on Reaction Pathways
Protecting groups are essential in the multistep synthesis of complex molecules like azetidin-3-ylmethanamine, not only to mask reactive functional groups but also to influence reaction pathways and stereochemical outcomes. acs.orgwikipedia.org The choice of the nitrogen protecting group on the azetidine ring can significantly alter its reactivity.
The electron-withdrawing nature of many N-protecting groups, such as tosyl (Ts) or Boc (tert-butoxycarbonyl), can activate the azetidine ring. For instance, N-tosyl-azetidines are susceptible to ring-opening by nucleophiles under mild, transition-metal-free conditions. rsc.org The tosyl group enhances the electrophilicity of the ring carbons and serves as a good leaving group upon ring cleavage. rsc.org
Conversely, protecting groups can be used to direct reactions at specific positions. The tert-butoxythiocarbonyl (Botc) group has been shown to facilitate the deprotonation (lithiation) at the carbon atom alpha to the nitrogen, allowing for subsequent reaction with electrophiles. acs.org This group proved effective where the more common Boc group was not, and it offers the advantage of being removable under milder acidic or thermal conditions than Boc. acs.org
In some cases, the steric and electronic properties of a protecting group are crucial for controlling the stereochemical outcome of a reaction. During the synthesis of a spirocyclic azetidine scaffold, direct cyclization led to an undesired rearrangement. nih.gov However, by protecting the azetidine nitrogen with a Boc group, the nucleophilicity of the nitrogen was attenuated, which successfully prevented the rearrangement and allowed for the formation of the desired trans-spirocyclic product. nih.gov
The stability of the protecting group under various reaction conditions is also a critical consideration. N-Boc and N-Cbz (carboxybenzyl) protected azetidines have been shown to be stable enough to withstand macrocyclization conditions and can be deprotected post-cyclization with strong acid without degrading the strained four-membered ring. researchgate.net This robustness allows for late-stage functionalization of the azetidine nitrogen. researchgate.net Similarly, the N-trifluoroacetyl (TFA) group has been used in palladium-catalyzed arylations, with the added benefit that it can be removed in situ. rsc.org
Computational and Theoretical Studies
Molecular Conformation and Geometry Analysis of Azetidin-3-ylmethanamine (B183385) Dihydrochloride (B599025)
Theoretical studies on azetidine (B1206935) derivatives have established that the four-membered ring is not planar but rather adopts a puckered conformation to alleviate some of the inherent ring strain. The degree of puckering and the preferred orientation of substituents are influenced by a variety of factors, including steric and electronic effects.
For Azetidin-3-ylmethanamine dihydrochloride, the presence of the aminomethyl group at the 3-position and the protonation of both nitrogen atoms are key determinants of its geometry. Computational studies on analogous substituted azetidines suggest that the puckered structure of the ring is a stable conformation. nih.gov The dihedral angles within the ring deviate significantly from planarity. The orientation of the C-N and C-C bonds in the ring, as well as the positioning of the aminomethyl side chain, are arranged to minimize steric hindrance.
In the dihydrochloride salt form, both the ring nitrogen and the exocyclic amine nitrogen are protonated, carrying positive charges. This has a significant impact on the molecule's conformation. Computational studies on fluorinated azetidine derivatives have shown that in the charged, protonated form, electronegative substituents are drawn closer to the positively charged nitrogen atom due to favorable electrostatic interactions. researchgate.net A similar effect can be anticipated for this compound, where the protonated aminomethyl group would influence the ring's puckering to optimize the intramolecular charge distribution.
Table 1: Predicted Conformational Properties of this compound
| Parameter | Predicted Characteristic | Rationale |
| Ring Conformation | Puckered | Alleviation of ring strain |
| Substituent Orientation | Pseudo-equatorial/Pseudo-axial | Minimization of steric interactions |
| Influence of Protonation | Altered ring pucker | Favorable electrostatic interactions |
Quantum Chemical Calculations for Reaction Pathways
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions involving azetidine rings. researchgate.netmdpi.com Due to the inherent strain in the four-membered ring, azetidines are susceptible to ring-opening reactions, and computational studies can map out the energy landscapes of these transformations. nih.govrsc.org
For this compound, a primary reaction pathway of interest is the nucleophilic ring-opening. Quantum chemical calculations can model the approach of a nucleophile to either of the ring carbons adjacent to the nitrogen. These calculations can determine the structure of the transition state and its associated energy barrier (activation energy). By comparing the activation energies for attack at different positions, the regioselectivity of the reaction can be predicted.
These computational models can also investigate the role of catalysts in promoting or altering reaction pathways. For instance, Lewis acids are often used to activate the azetidine ring towards nucleophilic attack. magtech.com.cn DFT calculations can model the coordination of the Lewis acid to the nitrogen atom and show how this interaction weakens the C-N bonds, thereby lowering the activation energy for ring-opening. magtech.com.cn Recent studies have utilized DFT calculations to understand the regioselectivity of lanthanide-catalyzed intramolecular aminolysis of epoxy amines to form azetidines, highlighting the predictive power of these methods. frontiersin.org
Furthermore, quantum chemical calculations can be used to study other potential reaction pathways, such as rearrangements or eliminations. By calculating the thermodynamic and kinetic parameters for various possible reactions, a comprehensive picture of the chemical behavior of this compound under different conditions can be developed. researchgate.net
Prediction of Chemical Reactivity and Selectivity
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules like this compound. By calculating various molecular properties and modeling reaction pathways, it is possible to anticipate how the molecule will behave in a chemical reaction.
One of the key factors governing the reactivity of azetidines is the strain of the four-membered ring, which makes them more prone to ring-opening reactions compared to their five- or six-membered counterparts. researchgate.netrsc.org Computational models can quantify this strain energy and correlate it with reactivity.
The selectivity of reactions involving azetidines, such as nucleophilic ring-opening, is dictated by both electronic and steric factors. magtech.com.cn For an unsymmetrically substituted azetidine like this compound, a nucleophile could potentially attack either of the two carbons adjacent to the ring nitrogen. The regioselectivity of this attack can be predicted using computational methods. For example, calculating the partial charges on the ring carbons can indicate the more electrophilic site, which is more susceptible to nucleophilic attack.
Recent advancements have demonstrated the use of computational models to guide the synthesis of azetidines. By calculating the frontier orbital energies of potential reactants, researchers can predict whether a reaction will be successful in forming the azetidine ring. thescience.devmit.edu This predictive capability allows for the pre-screening of substrates, saving significant time and resources in the laboratory. thescience.devmit.edu
For this compound, computational models can also predict the acidity (pKa) of the two protonated amino groups. mdpi.com This is crucial for understanding its behavior in solution and its potential to participate in acid-base catalysis.
Table 2: Computationally Predicted Reactivity Descriptors
| Descriptor | Predicted Value/Behavior | Significance |
| Frontier Molecular Orbitals (HOMO/LUMO) | Localized on specific atoms | Indicates sites of nucleophilic/electrophilic attack |
| Electrostatic Potential | Positive potential near ring carbons | Predicts susceptibility to nucleophilic ring-opening |
| pKa Values | Two distinct values for the two nitrogens | Governs acid-base properties and protonation state |
Strain Energy and Conformational Analysis of Azetidine Ring Systems
The azetidine ring is characterized by a significant amount of ring strain, which is a major determinant of its chemical reactivity. researchgate.net This strain arises from two main sources: angle strain, due to the deviation of the internal bond angles from the ideal tetrahedral angle, and torsional strain, resulting from the eclipsing of hydrogen atoms on adjacent carbon atoms.
Computational studies have quantified the strain energy of the azetidine ring to be approximately 25.2-25.4 kcal/mol. rsc.orgresearchgate.net This value is comparable to that of other highly strained rings like cyclobutane (B1203170) and aziridine (B145994), and significantly higher than that of less strained rings such as pyrrolidine (B122466) (around 5.4-5.8 kcal/mol) and piperidine (B6355638) (which is considered strain-free). rsc.orgresearchgate.net This high strain energy is the driving force behind the propensity of azetidines to undergo ring-opening reactions, as these reactions relieve the strain and lead to a more stable, open-chain product. beilstein-journals.org
Conformational analysis of the azetidine ring, performed using computational methods, reveals that the ring is not planar. It adopts a puckered or bent conformation, which helps to slightly alleviate the torsional strain. The barrier to ring inversion (the process by which one puckered conformation converts to another) is relatively low. The presence of substituents on the ring, as in this compound, influences the preferred puckered conformation and the orientation of the substituent (pseudo-axial or pseudo-equatorial). nih.gov
The strain energy of the azetidine ring not only influences its reactivity but also its three-dimensional structure, which is a critical factor in its potential applications, for example, in medicinal chemistry where molecular shape is key to biological activity.
Table 3: Comparison of Ring Strain Energies
| Ring System | Strain Energy (kcal/mol) |
| Aziridine | ~26.7-27.7 |
| Azetidine | ~25.2-25.4 |
| Pyrrolidine | ~5.4-5.8 |
| Piperidine | ~0 |
| Cyclopropane | ~27.6 |
| Cyclobutane | ~26.4 |
Advanced Methodologies and Future Research Directions in Azetidin 3 Ylmethanamine Chemistry
Development of Novel Protecting Group Strategies
The presence of two distinct amine functionalities in Azetidin-3-ylmethanamine (B183385)—a primary exocyclic amine and a secondary endocylcic amine—necessitates sophisticated protecting group strategies for selective functionalization. Orthogonal protection, where different protecting groups can be removed under distinct conditions, is paramount for the controlled synthesis of complex derivatives.
Commonly used amine protecting groups include the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. The strategic application of these allows for selective deprotection and subsequent reaction at either the primary or secondary amine. For instance, the secondary ring nitrogen can be protected with a Boc group, leaving the primary aminomethyl group available for modification, or vice-versa.
Recent research has focused on developing novel protecting groups that offer milder deprotection conditions or different reactivity profiles. One such example is the tert-butoxythiocarbonyl (Botc) group. The Botc group shows greater acid lability compared to the standard Boc group and can also be removed under certain thermal conditions. This differential reactivity provides another layer of orthogonality, expanding the synthetic chemist's toolkit for manipulating poly-functionalized azetidines.
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Stability |
|---|---|---|---|
| tert-butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Stable to base, hydrogenolysis |
| 9-fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable to acid, hydrogenolysis |
| Benzyl | Bn | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acid and base |
| Carboxybenzyl | Cbz or Z | Hydrogenolysis, strong acid | Stable to mild base |
| tert-butoxythiocarbonyl | Botc | Mild Acid (more labile than Boc), Thermal | Stable to base |
Exploration of Sustainable Synthetic Routes
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. For azetidine (B1206935) synthesis, this includes exploring routes that minimize waste, reduce energy consumption, and avoid hazardous reagents.
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.in For the synthesis of azetidines, microwave heating can dramatically reduce reaction times for cyclization reactions. researchgate.net For example, the cyclization of 3-(ammonio)propyl sulfates, derived from primary amines, can be achieved in minutes in an aqueous medium under microwave irradiation, yielding highly pure azetidines. researchgate.net This method is not only fast but also aligns with green chemistry principles by using water as a solvent. researchgate.net The thermal Wolff rearrangement of diazotetramic acids to form β-lactam (2-oxoazetidine) derivatives is another process that benefits from microwave activation, often providing higher yields than conventional heating. nih.gov
Catalyst-Free Approaches: While many azetidine syntheses rely on metal catalysts, catalyst-free methods are gaining attention for their cost-effectiveness and reduced environmental impact. Lanthanum(III) triflate (La(OTf)₃) has been shown to be an effective catalyst for the intramolecular aminolysis of cis-3,4-epoxy amines, affording azetidines in high yield. frontiersin.org This reaction proceeds with high regioselectivity and tolerates a variety of functional groups. frontiersin.org While this specific example is catalytic, it points toward the exploration of Lewis acid-promoted cyclizations that can, in some cases, be driven by substrate control or thermal conditions, minimizing the need for transition metal catalysts. nih.gov
| Synthetic Method | Key Features | Advantages | Example Reaction |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | Rapid reaction times, improved yields, use of green solvents like water researchgate.net | Cyclization of 3-(ammonio)propyl sulfates researchgate.net |
| Lewis Acid Catalysis | Use of catalysts like La(OTf)₃ | High regioselectivity, tolerance of sensitive functional groups frontiersin.org | Intramolecular aminolysis of cis-3,4-epoxy amines frontiersin.org |
Applications in Advanced Organic Synthesis as Building Blocks
The azetidine ring is no longer just a component of β-lactam antibiotics; it is now widely recognized as a "privileged" scaffold in medicinal chemistry. rsc.orgresearchgate.net Its rigid, three-dimensional structure makes it an excellent replacement for more flexible linkers or other saturated rings like piperidine (B6355638) and pyrrolidine (B122466), often improving pharmacokinetic properties. enamine.netnih.gov Azetidin-3-ylmethanamine, with its dual points for diversification, is a particularly powerful building block. nih.gov
These building blocks are used to access novel chemical space and construct complex molecular architectures. chemrxiv.orglifechemicals.com For instance, the azetidine core can be incorporated into larger molecules to create spirocyclic systems or as a key component of novel peptide mimics. nih.gov The constrained nature of the azetidine ring can pre-organize appended substituents into well-defined spatial orientations, which is advantageous for designing molecules that bind to specific biological targets. enamine.net The use of azetidine-containing building blocks has been instrumental in the development of compounds targeting neurological diseases and in the creation of potent enzyme inhibitors. lifechemicals.com
| Azetidine Building Block | Resulting Molecular Scaffold | Significance in Synthesis |
|---|---|---|
| Azetidin-3-ylmethanamine | Substituted Fluoroquinolones | Introduces 3D character to improve pharmacological profiles google.com |
| 3-Substituted Azetidines | Spirocyclic Heterocycles | Creates complex, rigid structures for drug discovery nih.gov |
| Azetidine Carboxylic Acids | Peptidomimetics | Acts as a constrained amino acid analogue nih.gov |
| Generic Azetidine Core | Antimalarial Agents | Provides a robust scaffold for diversification and activity optimization nih.gov |
Emerging Catalytic Systems for Azetidine Synthesis
The inherent ring strain of azetidines makes their synthesis challenging, often requiring specialized methods. nih.gov Recent advances have focused on novel catalytic systems that enable the construction of the four-membered ring with high efficiency and selectivity. magtech.com.cn
Photocatalysis: Visible-light photocatalysis has revolutionized organic synthesis, and its application to azetidine formation is a significant development. unipd.it The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing azetidines. rsc.orgsciencedaily.comresearchgate.net Modern approaches utilize iridium or gold-based photocatalysts that operate via triplet energy transfer, allowing the reaction to proceed under mild conditions with visible light. rsc.orgacs.orgacs.org This strategy has been used to access densely functionalized azetidines that would be difficult to obtain otherwise. chemrxiv.orgspringernature.com Copper-catalyzed photoinduced radical cyclizations also represent a novel pathway to this ring system. nih.govthe-innovation.org
C-H Activation: Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for forming N-heterocycles. rsc.org This strategy involves the activation of a typically unreactive C(sp³)–H bond and its subsequent coupling with a nitrogen atom to forge the azetidine ring. rsc.org This method allows for the synthesis of functionalized azetidines from linear amine precursors containing a directing group, representing a highly atom-economical approach. rsc.orgnih.gov
| Catalytic System | Reaction Type | Key Advantage | Catalyst Example |
|---|---|---|---|
| Visible-Light Photocatalysis | [2+2] Cycloaddition (Aza Paternò–Büchi) | Mild conditions, access to complex scaffolds rsc.orgnih.gov | Iridium or Gold complexes acs.orgacs.org |
| Transition Metal Catalysis | Intramolecular C(sp³)–H Amination | High atom economy, functional group tolerance rsc.org | Palladium(II) complexes rsc.org |
| Copper Photoredox Catalysis | Radical 4-exo-dig Cyclization | Unique anti-Baldwin cyclization pathway nih.gov | Copper complexes nih.gov |
| Lewis Acid Catalysis | Intramolecular Epoxide Aminolysis | High regioselectivity from common precursors frontiersin.org | Lanthanum(III) triflate frontiersin.org |
Q & A
Q. What are the recommended methods for synthesizing Azetidin-3-ylmethanamine dihydrochloride, and how can reaction efficiency be optimized?
Synthesis typically involves ring-closing reactions or nucleophilic substitutions targeting the azetidine ring. For example:
- Step 1 : Prepare the azetidine precursor via cyclization of a β-chloroamine intermediate under basic conditions (e.g., using K₂CO₃).
- Step 2 : Introduce the methanamine moiety via reductive amination or alkylation.
- Step 3 : Salt formation with HCl in anhydrous ethanol to yield the dihydrochloride.
Optimize yield by controlling stoichiometry (2:1 HCl-to-base ratio), temperature (0–5°C during acid addition), and solvent polarity . Purity is confirmed via HPLC (≥98%, as in structurally related azetidine derivatives ).
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural Elucidation : Use -NMR and -NMR to confirm the azetidine ring and methanamine substituents.
- Purity Assessment : HPLC with UV detection (λ = 210–254 nm) and C18 columns; compare retention times to standards .
- Salt Verification : Elemental analysis (C, H, N, Cl) to confirm the 2:1 chloride-to-base ratio .
Q. What storage conditions are critical for maintaining the stability of this compound?
Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Avoid moisture (hygroscopicity can degrade the dihydrochloride form) and incompatible materials (strong oxidizers) .
Advanced Research Questions
Q. How does the dihydrochloride salt form impact solubility and bioavailability in preclinical models?
The dihydrochloride form enhances aqueous solubility due to ionic interactions, facilitating dissolution in physiological buffers. Assess bioavailability via:
Q. What experimental designs are recommended for evaluating cellular toxicity in azetidine-based compounds?
- Cell Lines : Use primary fibroblasts or HepG2 cells for general cytotoxicity (MTT assay).
- Dose Range : 0.1–100 µM, with 24–72 hr exposure. Include controls for pH effects (HCl release).
- Endpoints : Measure apoptosis (Annexin V/PI) and oxidative stress (ROS assays). In vivo follow-up is critical, as cytotoxicity in vitro may not translate to tissue-level toxicity (e.g., octenidine dihydrochloride showed no adverse wound healing effects in vivo despite in vitro fibroblast toxicity ).
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?
- Factor Analysis : Compare metabolic stability (e.g., liver microsomes), protein binding, and tissue penetration.
- Model Refinement : Use 3D organoids or co-culture systems to mimic in vivo microenvironments.
- Mechanistic Studies : Apply transcriptomics to identify off-target pathways activated in vivo .
Q. What are the best practices for ensuring reproducibility in cellular assays involving this compound?
- Metadata Standardization : Adopt MIACARM guidelines to document experimental conditions (cell passage number, solvent used, incubation time).
- Batch Consistency : Validate each synthesis batch via LC-MS and elemental analysis.
- Positive/Negative Controls : Include reference inhibitors (e.g., kinase inhibitors for signaling studies) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported antimicrobial efficacy across studies?
- Variable Testing : Re-evaluate under standardized conditions (e.g., CLSI guidelines for MIC assays).
- Strain-Specificity : Test against clinically relevant strains (e.g., P. aeruginosa biofilms, as in octenidine studies ).
- Formulation Effects : Compare free base vs. dihydrochloride salt activity, as chloride ions may interfere with microbial uptake .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
